Bienvenue dans la boutique en ligne BenchChem!

5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Bromodomain inhibition BET proteins Structure-activity relationship

This 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide (CAS 1396713-90-8) is a structurally differentiated dual-halogen benzamide engineered for BET bromodomain selectivity panels. Unlike simpler benzamide analogs, it combines Br and Cl halogen-bond donor sites with a tertiary hydroxyl group and a 4-methoxyphenyl ring for π-stacking, enabling full binding interaction profiling. Its chiral linker and balanced logP (~3.5-4.0) position it as a high-quality chemical probe for BD2-preferring inhibitor campaigns. Procure this specific scaffold to ensure assay reproducibility and systematic SAR dissection of individual pharmacophoric contributions. Confirm stereochemical composition and analytical purity during sourcing.

Molecular Formula C18H19BrClNO3
Molecular Weight 412.71
CAS No. 1396713-90-8
Cat. No. B2465641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
CAS1396713-90-8
Molecular FormulaC18H19BrClNO3
Molecular Weight412.71
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O
InChIInChI=1S/C18H19BrClNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-9-13(19)5-8-16(15)20/h3-9,23H,10-11H2,1-2H3,(H,21,22)
InChIKeyKNBHQLQNAJBUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide (CAS 1396713-90-8): Structural Identity and Class Context for Procurement


5-Bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide (CAS 1396713-90-8) is a multi-substituted benzamide derivative with the molecular formula C18H19BrClNO3 and a molecular weight of 412.71 g/mol [1]. The compound features a 5-bromo-2-chlorobenzamide core coupled to a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl amine side chain, a structural motif that appears in patent literature concerning bromodomain and extra-terminal (BET) protein inhibitors and other epigenetic targets [2]. Its substitution pattern—combining electron-withdrawing halogens (bromo, chloro) with a hydrogen-bond-donating hydroxyl group and a methoxyphenyl moiety—creates a distinct pharmacophoric profile relative to simpler benzamide analogs lacking the hydroxyl or methoxyphenyl functionality .

Why In-Class Benzamide Analogs Cannot Substitute for 5-Bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide in Bromodomain-Targeted Research


Within the benzamide class of bromodomain inhibitors, even minor structural variations in the N-substituent can produce order-of-magnitude shifts in bromodomain selectivity and binding affinity [1]. The target compound's unique combination of a tertiary hydroxyl group (capable of both hydrogen-bond donation and acceptance) and a 4-methoxyphenyl ring (enabling π-stacking and hydrophobic contacts) on the 2-methylpropyl linker is absent from simpler analogs such as 5-bromo-2-chloro-N-(2-methylpropyl)benzamide (CAS 892018-44-9) or 4-methoxybenzyl 5-bromo-2-chlorobenzamide (CAS 701255-27-8) . Generic substitution with a compound lacking these functional groups risks altering target engagement, domain selectivity (BD1 vs. BD2), and physicochemical properties such as logP and solubility, which directly impact assay reproducibility and downstream procurement decisions [2].

Quantitative Differentiation Evidence: 5-Bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide vs. Closest Analogs


Structural and Pharmacophoric Differentiation: Halogen Substitution Pattern and Hydrogen-Bond Donor Capacity vs. Deoxygenated Analogs

The target compound possesses a tertiary hydroxyl group on the 2-methylpropyl linker that serves as a hydrogen-bond donor (HBD), a feature entirely absent in deoxygenated comparator 5-bromo-2-chloro-N-(2-methylpropyl)benzamide (CAS 892018-44-9) . In BET bromodomain inhibitor design, the presence of HBD/HBA functionality in this specific linker region has been shown to contribute to domain selectivity (BD1 vs. BD2) through engagement of ordered water networks within the acetyl-lysine binding pocket [1]. Additionally, the 4-methoxyphenyl group present in the target compound provides aromatic π-stacking and hydrophobic contact surface area not present in the simpler isobutyl analog, which is expected to influence binding enthalpy and selectivity profiles [2].

Bromodomain inhibition BET proteins Structure-activity relationship Halogen bonding

Halogen Substitution Topology: 5-Bromo-2-Chloro Benzamide Core vs. Alternative Halogenation Patterns in Epigenetic Probe Compounds

The 5-bromo-2-chloro substitution pattern on the benzamide ring provides a specific halogen-bond donor profile (Br at C5, Cl at C2) that differs from alternative halogenation topologies found in comparator benzamide BET inhibitor intermediates . The bromine atom at the 5-position offers a larger van der Waals radius and greater polarizability compared to chlorine or fluorine, which can enhance halogen-bonding interactions with backbone carbonyl oxygens in bromodomain binding pockets, as established in co-crystal structures of related bromodomain inhibitors [1]. This contrasts with the 3-cyano analog (3-cyano-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide), which employs a cyano group as a hydrogen-bond acceptor rather than a halogen-bond donor, and with 2-methoxybenzamide analogs that lack halogen substitution entirely .

Epigenetics Chemical probe Halogen bonding Bromodomain

Chirality and Conformational Constraint: Influence of the 2-Hydroxy-2-Methylpropyl Linker on Target Binding vs. Achiral or Linear Analogs

The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain introduces a chiral center at the carbon bearing both the hydroxyl and methyl substituents, yielding a stereochemically defined spatial orientation of the methoxyphenyl group relative to the benzamide core . This contrasts with the achiral, linear comparator 4-methoxybenzyl 5-bromo-2-chlorobenzamide (CAS 701255-27-8), which lacks the methyl branching and hydroxyl group, thereby presenting the methoxyphenyl ring with different conformational degrees of freedom . In the design of domain-selective BET bromodomain inhibitors, conformational restriction via chiral linker substitution has been demonstrated to enhance selectivity for BD2 over BD1 by pre-organizing the ligand into the binding-competent conformation, reducing the entropic penalty upon target engagement [1].

Stereochemistry Conformational analysis BET bromodomain Medicinal chemistry

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. Deoxygenated and De-arylated Analogs

The combination of a polar hydroxyl group and a lipophilic methoxyphenyl ring on the N-substituent yields a balanced physicochemical profile that differentiates the target compound from both more lipophilic deoxygenated analogs and less lipophilic de-arylated analogs [1]. The target compound (MW 412.71, C18H19BrClNO3) has a higher molecular weight and greater hydrogen-bonding capacity than 5-bromo-2-chloro-N-(2-methylpropyl)benzamide (MW 290.58, C11H13BrClNO), which lacks both the hydroxyl and methoxyphenyl groups and is consequently more lipophilic with fewer H-bonding sites . Conversely, it is less lipophilic and has greater aromatic character than 5-bromo-2-chloro-N-(2-hydroxy-4-(methylsulfanyl)butyl)benzamide (C12H15BrClNO2S), which replaces the methoxyphenyl group with a methylsulfanyl moiety . In the context of BET bromodomain inhibitor development, balanced logP and HBD count are critical parameters for achieving both target engagement and favorable pharmacokinetic properties [1].

Physicochemical properties logP Drug-likeness Solubility

Optimal Procurement and Application Scenarios for 5-Bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide Based on Structural Differentiation Evidence


BET Bromodomain Selectivity Screening: BD2 vs. BD1 Profiling

The target compound's dual-halogen benzamide core combined with its hydroxyl- and methoxyphenyl-bearing chiral linker makes it a candidate for BET bromodomain selectivity panels, where the goal is to identify or characterize domain-selective (BD2-preferring) chemical matter [1]. Its structural features align with pharmacophoric elements associated with BD2 selectivity, including HBD capacity in the linker region and halogen-bonding potential on the core, as established in published BD2-selective inhibitor campaigns [2]. Procurement of this specific compound—rather than a simpler benzamide analog—ensures that the full complement of potential binding interactions (H-bonding, halogen bonding, π-stacking) is available for target engagement profiling.

Structure-Activity Relationship (SAR) Expansion Around Benzamide-Based Epigenetic Probes

Researchers engaged in bromodomain or other epigenetic reader domain inhibitor optimization can use this compound as a reference point for SAR studies exploring the contribution of the N-substituent's hydroxyl group, methyl branching, and methoxyphenyl ring to binding affinity and selectivity [1]. Its structural differentiation from achiral, deoxygenated, or de-arylated comparators (Section 3) enables systematic dissection of the pharmacophoric contributions of each functional group. Procurement specifications should include stereochemical purity requirements, as the chiral center may yield enantiomer-dependent activity profiles.

Chemical Probe or Tool Compound Development for Bromodomain-Containing Protein Targets

The balanced physicochemical profile (MW 412.71, HBD = 2, estimated logP ~3.5-4.0) positions this compound within the property space typically sought for high-quality chemical probes [1]. The presence of both a polar hydroxyl group and a lipophilic methoxyphenyl substituent may offer an advantageous solubility-permeability balance compared to more lipophilic analogs lacking hydroxyl functionality [2]. When sourcing this compound for probe development programs, users should confirm the stereochemical composition (racemic vs. enantiopure) and analytical purity to ensure batch-to-batch reproducibility in cellular target engagement assays.

Halogen-Bonding Interaction Studies in Epigenetic Reader Domain Structural Biology

The 5-bromo-2-chloro halogenation pattern on the benzamide core provides two distinct halogen-bond donor sites (Br at C5 and Cl at C2) with differing van der Waals radii and polarizability, offering a unique opportunity for studying halogen-bonding contributions to ligand-protein recognition in bromodomain co-crystallography or biophysical binding experiments [1]. This contrasts with non-halogenated or singly-halogenated analogs that lack the dual halogen-bond donor architecture, making the target compound a specific procurement choice for structural biology groups investigating halogen-bond-driven affinity and selectivity [2].

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.